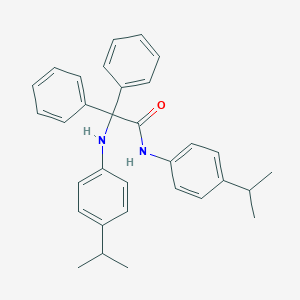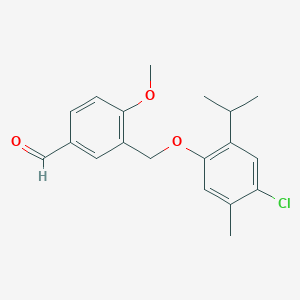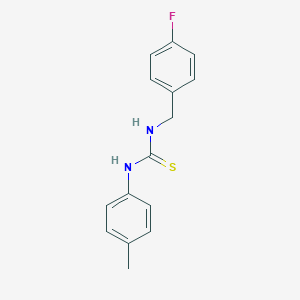methanone](/img/structure/B452846.png)
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, bromination, and subsequent functionalization with the morpholine moiety.
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Functionalization with Morpholine: The final step involves the introduction of the morpholine moiety through nucleophilic substitution reactions. This can be achieved by reacting the brominated quinoline intermediate with morpholine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the bromine atom with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
科学研究应用
Chemistry
In chemistry, [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its quinoline core. Fluorescent probes are valuable tools for imaging and detecting biological molecules and processes.
Medicine
In medicine, quinoline derivatives, including this compound, are investigated for their potential therapeutic properties. They have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the morpholine moiety may enhance the compound’s pharmacokinetic properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features may impart desirable characteristics to these materials, such as improved stability and performance.
作用机制
The mechanism of action of [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and morpholine moiety may influence the compound’s binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
Quinoline: A basic nitrogenous compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: A quinoline alkaloid with anticancer properties.
Ciprofloxacin: A quinolone antibiotic used to treat bacterial infections.
Uniqueness
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is unique due to the presence of the bromine atom and morpholine moiety, which may enhance its biological activity and pharmacokinetic properties compared to other quinoline derivatives
属性
分子式 |
C23H23BrN2O2 |
|---|---|
分子量 |
439.3g/mol |
IUPAC 名称 |
[6-bromo-2-(4-propan-2-ylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C23H23BrN2O2/c1-15(2)16-3-5-17(6-4-16)22-14-20(23(27)26-9-11-28-12-10-26)19-13-18(24)7-8-21(19)25-22/h3-8,13-15H,9-12H2,1-2H3 |
InChI 键 |
QAICUAZAFFMTRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl 5-[(4-propoxybenzoyl)amino]isophthalate](/img/structure/B452765.png)
![4-isopropyl 2-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B452767.png)
![ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B452768.png)
![N-(2-chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B452775.png)
![4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde](/img/structure/B452777.png)


![1-(4-methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B452781.png)
![4-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B452782.png)
![4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde](/img/structure/B452783.png)
![4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B452784.png)
![N-benzyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B452785.png)
![2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide](/img/structure/B452786.png)
